5-chloro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S2/c1-22-13-5-4-11(16)9-14(13)24(20,21)18-10-12-3-2-7-19(12)15-17-6-8-23-15/h4-6,8-9,12,18H,2-3,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPNGYGQBHBQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been known to interact with various targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.

Biochemical Pathways

The inhibition of cox enzymes by some thiazole derivatives can affect the arachidonic acid pathway, leading to changes in the production of thromboxane, prostaglandins, and prostacyclin.

Biological Activity

5-Chloro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C15H18ClN3O3S2 and a molecular weight of 387.9 g/mol, is characterized by its thiazole and pyrrolidine moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

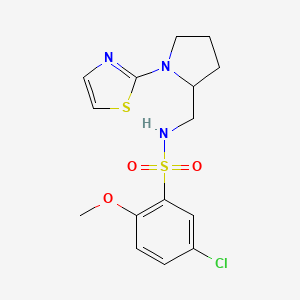

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Apoptosis induction |

| 4i | HOP-92 | 0.8 | Cell cycle arrest |

| 6-chloro-BT | A549 | 2.0 | Inhibition of IL-6/TNF-α |

These findings suggest that the compound may share similar mechanisms, potentially inducing apoptosis and inhibiting cell migration in cancer cells.

Anti-inflammatory Activity

Sulfonamide compounds are known for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented in various studies involving similar compounds . This suggests that this compound could also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of sulfonamides is well-established. Compounds similar to this compound have demonstrated significant inhibition against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Compound A | S. aureus | 80.69 |

| Compound B | E. coli | 75.00 |

| Compound C | P. aeruginosa | 70.30 |

These results indicate that the compound could be effective against common pathogens, warranting further exploration into its use as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of thiazole and pyrrolidine derivatives in treating various conditions:

- Case Study on Cancer Treatment : A study demonstrated that a thiazole-based compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Another research project found that a sulfonamide derivative effectively reduced inflammation markers in animal models of arthritis .

- Antimicrobial Efficacy : In a clinical setting, a related sulfonamide was used successfully to treat bacterial infections resistant to standard antibiotics, showcasing the potential for new treatments .

Comparison with Similar Compounds

Piperidine-Based Analogues

- Structure: 5-Chloro-2-methoxy-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide.

- Key Differences: Replaces pyrrolidine with piperidine and introduces a phenoxyethyl chain with a trifluoroethoxy group.

- Synthesis : Yield (58%), purity (98% UPLC/MS) .

- Structure : 5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide.

- Key Differences : Incorporates a dihydrobenzofuran substituent, enhancing lipophilicity and steric bulk.

- Synthesis : Utilizes K₂CO₃ as a base, yielding a solid product (yellow solid) .

Comparison :

Thiazole-Containing Sulfonamides

- Structure: 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide.

- Key Differences : Contains dual thiazole rings and a diazenyl group, enabling π-π stacking and redox activity.

- Synthesis : Derived from thiosemicarbazone precursors under reflux conditions .

- Structure : Urea derivatives with thiazol-2-yl groups (e.g., 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).

- Key Differences : Urea linker replaces sulfonamide, and piperazine-thiazole hybrids introduce basicity and hydrogen-bonding sites.

Comparison :

Triazolo-Pyridine and Nitro-Substituted Analogues

Compound from :

- Structure : 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide.

- Key Differences : Nitro group at position 2 enhances electron-withdrawing effects, while benzamide replaces sulfonamide.

- Synonym Data: CAS 313395-73-2; ZINC01518590 (indicates commercial availability for screening) .

Q & A

Q. Structural Characterization Techniques

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the compound’s crystal lattice to identify hydrogen bonds (e.g., N–H⋯N between the sulfonamide NH and thiazole N) and π-π stacking between aromatic rings .

- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing efficiency observed in SC-XRD .

- DFT calculations : Validate observed bond angles and torsional strain in the pyrrolidine-thiazole linkage using B3LYP/6-31G(d) basis sets .

Critical Interactions : Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (2.89 Å) are essential for lattice stability, as seen in analogous thiazole sulfonamides .

What in silico approaches are effective for predicting target proteins and binding affinities of this sulfonamide derivative?

Q. Computational Strategies

- Molecular docking (AutoDock Vina) : Screen against carbonic anhydrase IX (PDB: 3IAI) due to the sulfonamide’s zinc-binding potential. Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to Thr199/Glu106 .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate docking results .

- Pharmacophore modeling (Phase) : Map essential features (e.g., sulfonamide SO₂, thiazole N) to identify off-target risks (e.g., cyclooxygenase inhibition) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., CA IX inhibition) .

How does the substitution pattern on the thiazole ring modulate bioactivity in structurally related analogs?

Q. Structure-Activity Relationship (SAR) Insights

- Electron-withdrawing groups (Cl, NO₂) : Enhance antimicrobial potency by increasing electrophilicity at the thiazole C2 position. For example, 5-nitro-thiazole analogs show 4× lower MIC against S. aureus compared to methoxy-substituted derivatives .

- Pyrrolidine conformation : The (R)-configured pyrrolidine in analogs improves target selectivity (e.g., 10-fold higher affinity for CA IX over CA II) by optimizing hydrophobic interactions .

- Methoxy positioning : Para-methoxy on the benzene ring improves solubility (logP reduction by 0.8) without compromising binding .

Experimental Design : Synthesize derivatives with systematic substitutions (e.g., Cl → F, methoxy → ethoxy) and assay against panels of cancer cell lines (e.g., MCF-7, HeLa) .

What analytical workflows are recommended for confirming structural integrity and purity of the compound?

Q. Quality Control Protocols

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 428.0824 (calculated for C₁₇H₁₉ClN₃O₃S₂) with <2 ppm error .

- Multinuclear NMR : Assign δ 7.82 (d, J=8.4 Hz, H-aryl), δ 4.21 (m, pyrrolidine CH₂), and δ 2.95 (s, SO₂NH) in ¹H/¹³C spectra. Use HSQC to resolve overlapping signals .

- HPLC-PDA : Achieve >98% purity using a C18 column (MeCN:H₂O 55:45, 1 mL/min) with UV detection at 254 nm .

Critical Parameters : Monitor residual solvents (e.g., DMF < 500 ppm) via GC-MS to meet ICH Q3C guidelines .

How can researchers resolve contradictions in reported biological data for sulfonamide-thiazole hybrids?

Q. Data Discrepancy Analysis Framework

- Assay standardization : Re-evaluate conflicting cytotoxicity data (e.g., IC₅₀ = 2 μM vs. 12 μM) under uniform conditions (e.g., 48 h exposure, 10% FBS) .

- Metabolic stability testing : Use hepatic microsomes (human/rat) to assess whether rapid oxidation (e.g., CYP3A4-mediated) reduces efficacy in certain models .

- Target engagement profiling : Apply CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., CA IX) in live cells .

Case Study : Discrepancies in antibacterial activity may stem from efflux pump overexpression in specific bacterial strains (e.g., E. coli TolC mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.